Methyl 2-oxo-3-butenoate

Stability Dimerization Storage

Methyl 2-oxo-3-butenoate is a β,γ-unsaturated α-keto ester that serves as a densely functionalized, biobased dienophile in Diels-Alder cycloadditions. It is produced by oxidation of methyl vinyl glycolate (MVG), a platform chemical derived from carbohydrate degradation.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
CAS No. 108736-44-3
Cat. No. B14138636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-3-butenoate
CAS108736-44-3
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C=C
InChIInChI=1S/C5H6O3/c1-3-4(6)5(7)8-2/h3H,1H2,2H3
InChIKeySOWRLHQNTLIORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Oxo-3-butenoate: A Reactive Biobased α-Keto Ester for Cycloaddition and Platform Chemistry


Methyl 2-oxo-3-butenoate is a β,γ-unsaturated α-keto ester that serves as a densely functionalized, biobased dienophile in Diels-Alder cycloadditions. It is produced by oxidation of methyl vinyl glycolate (MVG), a platform chemical derived from carbohydrate degradation . Unlike the more common 4-substituted analogs , the unsubstituted parent compound was not characterized until 2021 . Its distinctive combination of a 1,3-diene, a ketone, and an ester in a compact C5H6O3 framework creates a unique reactivity profile with implications for procurement, storage, and synthetic design .

Why Methyl 2-Oxo-3-butenoate Cannot Be Replaced by Common Dienophiles or Its Reduced Precursor


Methyl 2-oxo-3-butenoate (CAS 108736-44-3) occupies a distinct reactivity niche among unsaturated esters. Unlike its reduced precursor MVG, which lacks the α-keto group and remains unreactive in hetero-Diels-Alder dimerization , or simple enones like methyl vinyl ketone (MVK) that polymerize under storage , this compound combines high electrophilicity with controllable stability at low temperature. The 4-unsubstituted structure also differentiates it from the widely studied 4-aryl analogs , as it lacks the electronic and steric biases of aryl substituents. Substituting any of these alternatives would compromise the specific reactivity, storage profile, or synthetic utility required for applications demanding the unsubstituted α-keto-β,γ-unsaturated ester scaffold.

Quantitative Differentiation Evidence for Methyl 2-Oxo-3-butenoate


Stability Profile: Cold Storage Enables Application Versatility

Methyl 2-oxo-3-butenoate is stable for days at −18 °C but slowly dimerizes via an unusual hetero-Diels-Alder reaction at room temperature . This behavior contrasts sharply with its reduced precursor MVG, which is stable at room temperature , and with methyl vinyl ketone (MVK), which undergoes uncontrolled polymerization . The dimerization of the target compound is a defined, controllable process that proceeds via a specific cycloaddition pathway, enabling the compound to be stored at low temperature for subsequent use as a dienophile.

Stability Dimerization Storage Hetero-Diels-Alder

Synthetic Yield: Ruthenium-Catalyzed Oxidation Outperforms Dess-Martin Periodinane

A patent route (CN109912416) reports the synthesis of methyl 2-oxo-3-butenoate via Ru-catalyzed oxidation of methyl 2-hydroxy-3-butenoate, achieving 94.4% yield and 96.5% GC purity . In contrast, the Dess-Martin periodinane oxidation described by Jessen et al. yields the compound in moderate-to-good yields , with the main goal being the development of a one-pot Diels-Alder sequence rather than maximized isolated yield. Users requiring the highest isolated yield for downstream applications should evaluate the Ru-catalyzed route as a benchmark.

Synthesis Oxidation Yield Catalysis

Biobased Origin: A Renewable Dienophile for Green Chemistry Procurement

Methyl 2-oxo-3-butenoate is generated from methyl vinyl glycolate (MVG), which is produced from C5 and C6 carbohydrate degradation . This biobased pathway contrasts with the petrochemical origin of conventional dienophiles such as methyl acrylate (from propylene) and methyl vinyl ketone (from acetone/ formaldehyde) . The biobased content of the target compound offers a quantifiable sustainability advantage for procurement specifications requiring renewable carbon feedstocks.

Biobased Renewable Sustainability Platform Chemical

One-Pot Diels-Alder Sequence: Streamlined Access to Functionalized Cyclohexenes

A one-pot oxidation/Diels-Alder procedure from MVG to functionalized cyclohexenes has been developed , avoiding isolation of the unstable methyl 2-oxo-3-butenoate intermediate. This contrasts with the use of isolated enones (e.g., MVK) that often require careful handling to prevent polymerization . The one-pot method reduces the number of unit operations and minimizes exposure to the reactive dienophile, a key advantage for process safety and efficiency.

One-Pot Synthesis Diels-Alder Cycloaddition Operational Simplicity

Electrophilicity Enhancement: The α-Keto Group Enables Unique Reactivity vs. MVG

Oxidation of the α-hydroxy group in MVG to the α-keto group in methyl 2-oxo-3-butenoate introduces a strong electron-withdrawing moiety that activates the double bond toward cycloaddition . This activation is demonstrated by the spontaneous hetero-Diels-Alder dimerization of the target compound at room temperature, a reaction not observed with MVG . The enhanced electrophilicity also makes the compound a reactive dienophile in classical Diels-Alder reactions with 1,3-dienes, whereas MVG cannot participate in these reactions without pre-activation .

Electrophilicity α-Keto Ester Reactivity Hetero-Diels-Alder

Recommended Application Scenarios for Methyl 2-Oxo-3-butenoate Based on Verified Evidence


One-Pot Synthesis of Highly Functionalized Cyclohexene Building Blocks

Researchers requiring functionalized cyclohexenes for natural product synthesis or medicinal chemistry libraries can exploit the one-pot oxidation/Diels-Alder sequence from MVG . This minimizes handling of the reactive intermediate and provides access to densely functionalized six-membered carbocycles that are not directly accessible from standard dienophiles like MVK or methyl acrylate.

Biobased Monomer Synthesis for Sustainable Polymer Production

The biobased origin of methyl 2-oxo-3-butenoate, via MVG from carbohydrate feedstocks, makes it a candidate for synthesizing novel biobased polymer building blocks . Diels-Alder adducts can be further functionalized into monomers with specific properties, offering a renewable alternative to petrochemical-derived cyclohexene monomers.

Research into Unsubstituted α-Keto Ester Reactivity and Mechanism

Because the 4-unsubstituted parent compound was not characterized prior to 2021 , it remains a relatively unexplored scaffold. Academic and industrial researchers studying structure-reactivity relationships in cycloadditions, electrophilic additions, or organocatalysis can use this compound to establish baseline reactivity without the electronic and steric perturbations of 4-aryl substituents .

Cold-Chain Procurement Strategies for Reactive Intermediates

The stability data—stable for days at −18 °C but dimerizing at room temperature —allow procurement teams to design appropriate cold-chain logistics and storage protocols. This is critical for any organization seeking to use this compound as a reactive intermediate in multi-step syntheses where loss of material to dimerization would impact cost and yield.

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